molecular formula C7H14O3 B186381 Ethyl 3-hydroxy-2,2-dimethylpropanoate CAS No. 14002-73-4

Ethyl 3-hydroxy-2,2-dimethylpropanoate

Cat. No.: B186381
CAS No.: 14002-73-4
M. Wt: 146.18 g/mol
InChI Key: JBDMHPJPFPMZLI-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-2,2-dimethylpropanoate can be synthesized through the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and ethanol mixture with a catalytic amount of sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the removal of water through azeotropic distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in fixed-bed reactors is common, allowing for the continuous removal of water and the recycling of unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Thionyl chloride

Major Products Formed

    Oxidation: 3-hydroxy-2,2-dimethylpropanoic acid

    Reduction: Ethyl 3-hydroxy-2,2-dimethylpropanol

    Substitution: Ethyl 3-chloro-2,2-dimethylpropanoate

Scientific Research Applications

Chemistry

Ethyl 3-hydroxy-2,2-dimethylpropanoate serves as a building block in organic synthesis:

  • Pharmaceuticals : It is utilized in the synthesis of various bioactive compounds and pharmaceuticals due to its functional groups that facilitate further chemical transformations .
  • Agrochemicals : The compound is also explored for developing agrochemicals that require specific ester functionalities for efficacy.

Biology

In biological research, this compound aids in studying metabolic pathways:

  • Enzyme-Catalyzed Reactions : this compound is employed to investigate enzyme kinetics and metabolic pathways involving esters, contributing to understanding biochemical processes .

Medicine

The compound has significant implications in medicinal chemistry:

  • Drug Development : It acts as an intermediate in synthesizing various drugs. For instance, derivatives of this compound have been modified to produce potent histone deacetylase inhibitors (HDACIs), which show promise in cancer therapy .

Case Study 1: Synthesis of β-Lactams

A study demonstrated the use of this compound in a two-step synthesis of β-lactam antibiotics. The compound was aminated with p-bromoaniline, yielding β-amino acid esters with isolated yields of up to 86%. This showcases its efficiency as a precursor in antibiotic synthesis .

Case Study 2: Anticancer Activity

Research involving derivatives of this compound revealed their ability to inhibit colon cancer cell proliferation effectively. Compounds synthesized from this ester exhibited IC50 values significantly lower than standard treatments like doxorubicin, indicating potential for developing new anticancer agents .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-2,2-dimethylpropanoate
  • 3-hydroxy-2,2-dimethylpropanoic acid
  • Ethyl 2-hydroxy-2-methylpropanoate

Uniqueness

This compound is unique due to its specific ester structure, which provides distinct reactivity and solubility properties compared to its analogs. Its combination of a hydroxyl group and an ester group allows for versatile chemical transformations and applications in various fields .

Biological Activity

Ethyl 3-hydroxy-2,2-dimethylpropanoate (CAS Number: 14002-73-4) is a compound that has garnered attention in the field of medicinal chemistry, particularly for its biological activity as a histone deacetylase inhibitor (HDACI). This article explores the biological properties, synthesis, and potential therapeutic applications of this compound, along with relevant research findings and case studies.

Molecular Structure:

  • Molecular Formula: C₇H₁₄O₃
  • Molecular Weight: 146.184 g/mol
  • Density: 1.0 ± 0.1 g/cm³
  • Boiling Point: 215.7 ± 13.0 °C
  • Flash Point: 83.8 ± 12.6 °C

Biological Activity

This compound has been studied for its role in inhibiting histone deacetylases, enzymes that remove acetyl groups from histones, thus influencing gene expression and cellular processes associated with cancer progression. The following sections summarize key findings from various studies.

Histone Deacetylase Inhibition

Research indicates that derivatives of this compound exhibit significant HDAC inhibitory activity. For instance:

  • A study synthesized a series of compounds based on structural modifications of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, demonstrating potent HDAC inhibition and anticancer activity against colon cancer cells (HCT-116) with IC₅₀ values ranging from 0.12mg mL0.12\,\text{mg mL} to 0.81mg mL0.81\,\text{mg mL} .

Anticancer Properties

The compound has shown promise in preclinical models for its anticancer effects:

  • Cell Proliferation Inhibition : Compounds derived from this compound have been reported to selectively inhibit the proliferation of cancer cells. Notably, certain derivatives displayed enhanced potency compared to standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : These studies have indicated that the synthesized derivatives interact favorably with target proteins involved in cancer pathways, suggesting potential as therapeutic agents .

Synthesis Methods

The synthesis of this compound can be achieved via several methods that ensure high yields and purity:

  • Amination Reactions : Utilizing cooperative catalysis has shown excellent results (81–96% yields) when synthesizing derivatives from this compound .
  • Hydrazinolysis and Saponification : These methods allow for the transformation of the ester into corresponding acids or hydrazides, which can further be modified for enhanced biological activity .

Case Studies

  • Antiproliferative Activity : A series of compounds synthesized from this compound were tested against various cancer cell lines, revealing significant inhibition in cell growth and induction of apoptosis .
    CompoundIC₅₀ (mg/mL)Cell Line
    7a0.12HCT-116
    7g0.12HCT-116
    7d0.81HCT-116
  • Mechanistic Insights : The binding affinity of these compounds to heat shock proteins was studied to understand their mechanism of action better. This interaction is crucial as heat shock proteins are involved in cellular stress responses and cancer progression .

Properties

IUPAC Name

ethyl 3-hydroxy-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-4-10-6(9)7(2,3)5-8/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDMHPJPFPMZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298079
Record name ethyl 3-hydroxy-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14002-73-4
Record name 14002-73-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120479
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-hydroxy-2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxy-2,2-dimethylpropanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl 3-hydroxy-2,2-dimethylpropanoate
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl 3-hydroxy-2,2-dimethylpropanoate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl 3-hydroxy-2,2-dimethylpropanoate
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl 3-hydroxy-2,2-dimethylpropanoate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl 3-hydroxy-2,2-dimethylpropanoate
3,4-Dihydroxy-5-methoxybenzoyl chloride
3,4-Dihydroxy-5-methoxybenzoyl chloride
Ethyl 3-hydroxy-2,2-dimethylpropanoate

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